

# Early-Phase Clinical Trial Results for AV-299 (Ficlatuzumab): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AF299

Cat. No.: B494990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AV-299, now known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF). By neutralizing HGF, ficlatuzumab inhibits the HGF/c-Met signaling pathway, a critical driver of tumor growth, invasion, and metastasis in various cancers. Dysregulation of this pathway has also been implicated as a key mechanism of resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies. This technical guide provides an in-depth summary of the early-phase clinical trial results for ficlatuzumab, focusing on its mechanism of action, clinical efficacy, safety profile, and the methodologies employed in these foundational studies.

## Mechanism of Action: Targeting the HGF/c-Met Axis

Ficlatuzumab's therapeutic rationale is centered on the blockade of the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase. The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways such as the PI3K/Akt, RAS/MAPK, and STAT3 pathways. These pathways are integral to cell proliferation, survival, and migration. In many tumor types, the HGF/c-Met axis is aberrantly activated, contributing to malignant progression. Furthermore, there is significant crosstalk between the HGF/c-Met and EGFR signaling networks, where one can compensate for the inhibition of the other, leading to therapeutic

resistance. Ficlatuzumab sequesters HGF, preventing its interaction with c-Met and thereby attenuating the downstream signaling that promotes tumorigenesis.

## HGF/c-Met Signaling Pathway



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for AV-299 (Ficlatuzumab): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b494990#early-phase-clinical-trial-results-for-av-299>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)